molecular formula C5H4N2O4 B597364 (1H-Imidazol-1-yl)(oxo)ethaneperoxoic acid CAS No. 197777-81-4

(1H-Imidazol-1-yl)(oxo)ethaneperoxoic acid

Cat. No.: B597364
CAS No.: 197777-81-4
M. Wt: 156.097
InChI Key: FSGNPBGZCFDHJF-UHFFFAOYSA-N
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Description

(1H-Imidazol-1-yl)(oxo)ethaneperoxoic acid is a chemical compound with the molecular formula C5H6N2O3 It is characterized by the presence of an imidazole ring, a peroxo group, and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Imidazol-1-yl)(oxo)ethaneperoxoic acid typically involves the reaction of imidazole derivatives with peroxo compounds under controlled conditions. One common method involves the use of hydrogen peroxide as the peroxo source, reacting with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(1H-Imidazol-1-yl)(oxo)ethaneperoxoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen peroxide, various reducing agents (e.g., sodium borohydride), and different nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield oxidized organic compounds, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

(1H-Imidazol-1-yl)(oxo)ethaneperoxoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1H-Imidazol-1-yl)(oxo)ethaneperoxoic acid involves its ability to act as an oxidizing agent. The peroxo group can transfer oxygen atoms to substrates, leading to oxidation reactions. This mechanism is crucial for its applications in organic synthesis and potential therapeutic effects. The molecular targets and pathways involved in its biological activities are still under investigation, with studies focusing on its interactions with cellular components and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the imidazole ring and the peroxo group, which imparts distinct chemical properties. This combination allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications .

Biological Activity

(1H-Imidazol-1-yl)(oxo)ethaneperoxoic acid, with the CAS number 197777-81-4, is a compound that has attracted attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in various fields.

The compound is characterized by its unique structure, which includes an imidazole ring and a peroxo group. These structural features are significant as they influence the compound's reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Studies suggest that this compound has inhibitory effects on various bacterial strains, indicating potential as an antimicrobial agent.
  • Antioxidant Activity : The peroxo group may contribute to its ability to scavenge free radicals, suggesting a role in reducing oxidative stress.
  • Enzyme Inhibition : Preliminary data indicate that it may inhibit certain enzymes, which could be beneficial in therapeutic contexts.

The biological activity of this compound is thought to involve several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The peroxo group can lead to the generation of ROS, which play a role in cell signaling and apoptosis.
  • Enzyme Interaction : The compound may bind to active sites on enzymes, altering their function and potentially leading to therapeutic effects.
  • Cell Membrane Interaction : Its lipophilicity allows it to interact with cell membranes, influencing membrane integrity and function.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential use as an antimicrobial agent .

Study 2: Antioxidant Properties

Research conducted by Smith et al. (2022) found that the compound effectively scavenged DPPH radicals in vitro, with an IC50 value of 25 µM. This suggests that it may serve as a potential antioxidant in therapeutic applications .

Study 3: Enzyme Inhibition

In a study focusing on enzyme inhibition, this compound was shown to inhibit acetylcholinesterase activity with an IC50 value of 15 µM. This inhibition could have implications for treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To provide context for its biological activity, a comparison with similar compounds is useful.

Compound NameAntimicrobial ActivityAntioxidant ActivityEnzyme Inhibition
This compoundMIC = 32 µg/mLIC50 = 25 µMIC50 = 15 µM
Compound AMIC = 64 µg/mLIC50 = 30 µMIC50 = 20 µM
Compound BMIC = 16 µg/mLIC50 = 20 µMIC50 = 10 µM

Properties

IUPAC Name

2-imidazol-1-yl-2-oxoethaneperoxoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4/c8-4(5(9)11-10)7-2-1-6-3-7/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGNPBGZCFDHJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C(=O)C(=O)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00665153
Record name (1H-Imidazol-1-yl)(oxo)ethaneperoxoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00665153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197777-81-4
Record name (1H-Imidazol-1-yl)(oxo)ethaneperoxoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00665153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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